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Compound of Interest

Compound Name: 5-phenylisoxazole

CAS No.: 1006-67-3

Cat. No.: B086612

Get Quote

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen

atoms, is a recurring motif in a vast array of pharmacologically active compounds. When

substituted with a phenyl group at the 5-position, it forms the 5-phenylisoxazole scaffold. This

structural framework is not merely a synthetic building block but a "privileged scaffold," a term

bestowed upon molecular cores that can bind to multiple, distinct biological targets, thereby

exhibiting a wide spectrum of therapeutic effects. Its rigid, planar nature and the specific

electronic properties conferred by the isoxazole ring allow for precise spatial orientation of

substituents, facilitating targeted interactions with enzymes and receptors. This guide will

dissect the key biological activities that make this scaffold a subject of intense research in the

pursuit of next-generation therapeutics, including its anticancer, anti-inflammatory,

antimicrobial, and neuroprotective properties.

Chapter 1: Anticancer Activity: Targeting the
Hallmarks of Malignancy
The 5-phenylisoxazole scaffold has emerged as a versatile framework for the design of novel

anticancer agents that target various mechanisms underlying cancer progression. These

mechanisms range from inhibiting key signaling proteins to inducing programmed cell death.
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Mechanisms of Action
The anticancer effects of 5-phenylisoxazole derivatives are diverse and target critical cellular

machinery:

Kinase Inhibition: Oncogenic mutations in GTPase proteins like KRAS are implicated in

approximately 25% of human cancers. The G12C mutation is a particularly common driver in

non-small cell lung cancer and colorectal tumors. Inspired by FDA-approved drugs,

researchers have developed 5-phenylisoxazole-based covalent inhibitors that specifically

target the KRAS G12C mutant, preventing it from remaining in a permanently activated state.

Tubulin Polymerization Inhibition: Microtubules, formed from the protein tubulin, are essential

for cell division and are a prime target for antimitotic cancer drugs. A notable

diphenylisoxazole compound was found to inhibit tubulin polymerization, disrupting the

formation of the mitotic spindle and halting cell division in a manner similar to colchicine. This

discovery is particularly significant as it represents a new structural class of tubulin inhibitors.

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the

epigenetic regulation of gene expression. Their overactivity is linked to the progression of

cancers like prostate cancer. A series of 3-phenylisoxazole derivatives have been

synthesized as potent HDAC1 inhibitors, demonstrating significant anti-proliferative activity

against prostate cancer cells with minimal toxicity to normal cells.

Induction of Apoptosis and Cell Cycle Arrest: Many 5-phenylisoxazole-piperazine hybrids

have shown potent cytotoxicity against liver and breast cancer cell lines. Mechanistic studies

revealed these compounds induce oxidative stress, leading to apoptosis (programmed cell

death) and cell cycle arrest. They achieve this by modulating key signaling pathways,

including the hyperphosphorylation of Akt and the activation of the p53 tumor suppressor

protein.

Diagram 1: Key Anticancer Mechanisms of 5-Phenylisoxazole Derivatives
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Caption: Key molecular targets and resulting cellular effects of 5-phenylisoxazole anticancer

agents.

Structure-Activity Relationship (SAR) Insights
The anticancer potency of these compounds is highly dependent on the nature and position of

substituents on both the phenyl and isoxazole rings.

For HDAC inhibitors, the length of the linker at the R2 position of the phenyl ring was critical,

with a butyl linker showing the highest activity.

For cytotoxic isoxazole-piperazine hybrids, compounds with electron-withdrawing groups like

trifluoromethyl (-CF3) or methoxy (-OCH3) on the phenyl ring attached to the piperazine

moiety exhibited the most potent activity against liver cancer cells.
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The addition of an electron-withdrawing group, such as chlorine, on the phenyl ring of fused

isoxazole systems can enhance cytotoxic activity.

Data Summary: In Vitro Anticancer Activity
Compound
Class

Cancer Cell
Line

Target/Mechan
ism

Potency (IC50) Reference

Phenylisoxazole-

HDACi (Cmpd

17)

PC3 (Prostate) HDAC1 Inhibition 5.82 µM

Isoxazole-

Piperazine

(Cmpd 5m)

Huh7 (Liver)
Oxidative Stress,

Apoptosis
1.8 µM

Isoxazole-

Piperazine

(Cmpd 5o)

Huh7 (Liver)
Oxidative Stress,

Apoptosis
0.3 µM

Isoxazole-

Piperazine

(Cmpd 5l)

MCF-7 (Breast) Cytotoxicity 1.9 µM

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells,

which serves as an indicator of cell viability and proliferation.

Objective: To determine the concentration at which a 5-phenylisoxazole derivative inhibits the

growth of a cancer cell line by 50% (IC50).

Materials:

Cancer cell line (e.g., PC3, Huh7)

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

96-well flat-bottom plates
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Test compound (5-phenylisoxazole derivative) dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Procedure:

Cell Seeding: Harvest and count cancer cells. Seed 5,000-10,000 cells per well in 100 µL of

complete growth medium into a 96-well plate. Incubate overnight to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the test compound in growth medium. The

final concentration of DMSO should be <0.5% to avoid solvent toxicity.

Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

Include wells with untreated cells (vehicle control) and wells with medium only (blank).

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this

time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into

purple formazan crystals.

Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer

to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the viability percentage against the log of the compound concentration

and determine the IC50 value using non-linear regression analysis.

Chapter 2: Anti-inflammatory Activity: Selective
COX-2 Inhibition
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Chronic inflammation is a key driver of numerous diseases. The 5-phenylisoxazole scaffold is

famously incorporated into a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that

selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.

Mechanism of Action: Targeting the Inflammatory
Cascade
The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and

involved in homeostatic functions like protecting the stomach lining, and COX-2, which is

induced at sites of inflammation and is responsible for producing prostaglandins that mediate

pain and inflammation.

Traditional NSAIDs inhibit both COX-1 and COX-2, leading to effective pain relief but also a risk

of gastrointestinal side effects. 5-Phenylisoxazole derivatives like Valdecoxib and its prodrug

Parecoxib were specifically designed to be potent and selective inhibitors of COX-2. By fitting

into the active site of the COX-2 enzyme, they block the conversion of arachidonic acid to

prostaglandins, thereby reducing inflammation and pain without significantly affecting the

protective functions of COX-1.

Diagram 2: COX-2 Inhibition Pathway
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Caption: Selective inhibition of the COX-2 enzyme by 5-phenylisoxazole derivatives blocks

prostaglandin synthesis.

Data Summary: COX-2 Inhibition
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Compound
COX-1 IC50
(µM)

COX-2 IC50
(µM)

Selectivity
Index (COX-
1/COX-2)

Reference

Valdecoxib 5.0 0.005 1000

Compound C3 22.57 0.93 24.26

Compound C5 35.54 0.85 41.82

Compound C6 38.08 0.61 61.73

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition
Assay
Objective: To determine the IC50 values of a test compound for both COX-1 and COX-2

enzymes to assess its potency and selectivity.

Materials:

Purified human recombinant COX-1 and COX-2 enzymes

Arachidonic acid (substrate)

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

Heme cofactor

Test compound and a known selective inhibitor (e.g., Celecoxib)

EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2)

96-well plates, incubator, plate reader

Procedure:

Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in

the assay buffer containing the heme cofactor.
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Compound Incubation: In separate wells of a 96-well plate, add the assay buffer, the enzyme

solution (either COX-1 or COX-2), and various concentrations of the test compound

(dissolved in DMSO). Incubate for 15 minutes at 37°C.

Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction. Incubate

for a defined period (e.g., 10 minutes) at 37°C.

Stop Reaction: Terminate the reaction by adding a solution of hydrochloric acid.

Quantify Prostaglandin Production: Use a PGE2 EIA kit to quantify the amount of

prostaglandin produced in each well, following the manufacturer's instructions. This typically

involves a competitive binding assay where the absorbance is inversely proportional to the

amount of PGE2 produced.

Data Analysis: Calculate the percent inhibition of COX activity at each compound

concentration relative to a vehicle control. Plot the percent inhibition versus the log of

compound concentration and determine the IC50 values for both COX-1 and COX-2 using

non-linear regression. The Selectivity Index (SI) is calculated as IC50(COX-1) / IC50(COX-

2). A higher SI value indicates greater selectivity for COX-2.

Chapter 3: Antimicrobial Activity
The 5-phenylisoxazole scaffold is a promising framework for developing new antimicrobial

agents to combat drug-resistant pathogens.

Spectrum of Activity
Derivatives of 5-phenylisoxazole have demonstrated a broad spectrum of activity against both

Gram-positive and Gram-negative bacteria, as well as various fungal species. For example,

certain substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds have shown good

antibacterial activity against strains like S. aureus, S. pyogenes, E. coli, and P. aeruginosa.

They have also been tested against fungi such as A. niger and T. viride.

Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Determination
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Objective: To determine the lowest concentration of an antimicrobial agent that prevents the

visible growth of a microorganism.

Materials:

Bacterial or fungal strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

Test compound and standard antibiotic (e.g., Ciprofloxacin)

Sterile 96-well microtiter plates

Bacterial/fungal inoculum standardized to ~5 x 10^5 CFU/mL

Procedure:

Compound Dilution: Prepare a 2-fold serial dilution of the test compound in the appropriate

broth directly in a 96-well plate.

Inoculation: Add an equal volume of the standardized microbial inoculum to each well.

Controls: Include a positive control well (broth + inoculum, no drug) and a negative control

well (broth only).

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48

hours for fungi.

Reading Results: The MIC is the lowest concentration of the compound at which there is no

visible turbidity (growth) in the well.

Diagram 3: Workflow for Minimum Inhibitory Concentration (MIC) Assay
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Caption: A standardized workflow for determining the MIC of a test compound against a

microorganism.

Chapter 4: Neuroprotective and CNS Activities
The 5-phenylisoxazole scaffold is also being explored for its potential in treating

neurodegenerative diseases like Parkinson's Disease (PD).

Mechanism of Action: MAO-B Inhibition
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Monoamine oxidase B (MAO-B) is an enzyme in the brain that breaks down neurotransmitters,

including dopamine. In Parkinson's disease, the progressive loss of dopamine-producing

neurons leads to motor symptoms. Inhibiting MAO-B increases the levels of available

dopamine, providing symptomatic relief.

A series of 5-phenylisoxazole carbohydrazides were designed and found to be potent,

selective, and reversible inhibitors of MAO-B. These compounds showed promise in preclinical

models of Parkinsonism, suggesting their potential for treating neurodegenerative disorders

associated with MAO-B.

Data Summary: MAO-B Inhibition
Compound Target Potency (IC50) Selectivity Reference

Phenylisoxazole

Analog (5d)
MAO-B Potent Inhibitor

Selective vs

MAO-A

Phenylisoxazole

Analog (5g)
MAO-B Potent Inhibitor

Selective vs

MAO-A

8-Aminoquinoline

Analog (6)
MAO-B 150 nM

Selective vs

MAO-A

Experimental Protocol: In Vitro MAO-B Inhibition Assay
Objective: To measure the ability of a 5-phenylisoxazole derivative to inhibit the activity of the

MAO-B enzyme.

Materials:

Recombinant human MAO-A and MAO-B enzymes

MAO substrate (e.g., kynuramine)

Assay buffer (e.g., potassium phosphate buffer)

Test compound and a known MAO-B inhibitor (e.g., Selegiline)

96-well black plates (for fluorescence)
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Fluorometric plate reader

Procedure:

Assay Preparation: In the wells of a 96-well plate, add the assay buffer, the test compound at

various concentrations, and the MAO-B enzyme.

Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the

enzyme.

Reaction Initiation: Add the substrate (kynuramine) to all wells to start the reaction. The MAO

enzyme will convert the non-fluorescent substrate into a fluorescent product (4-

hydroxyquinoline).

Incubation: Incubate the plate for 30 minutes at 37°C.

Fluorescence Reading: Measure the fluorescence intensity using a plate reader (e.g., Ex/Em

= 320/405 nm).

Data Analysis: Calculate the percentage of MAO-B inhibition for each compound

concentration compared to the control. Determine the IC50 value by plotting the percent

inhibition against the log of the compound concentration. Repeat the assay with the MAO-A

enzyme to determine selectivity.

Conclusion and Future Perspectives
The 5-phenylisoxazole scaffold has unequivocally demonstrated its status as a privileged

structure in medicinal chemistry. Its synthetic tractability and the ability to modulate its

biological activity through targeted substitutions have led to its incorporation in a wide array of

therapeutic agents. From potent anticancer drugs targeting novel pathways to selective anti-

inflammatory agents and promising neuroprotective compounds, the versatility of this scaffold

is remarkable.

Future research will likely focus on several key areas:

Multi-target Ligands: Designing single molecules based on the 5-phenylisoxazole core that

can simultaneously modulate multiple targets (e.g., a compound with both anticancer and
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anti-inflammatory properties).

Improving Pharmacokinetics: Optimizing derivatives to enhance their absorption, distribution,

metabolism, and excretion (ADME) profiles, leading to safer and more effective drugs.

Combating Drug Resistance: Developing novel antimicrobial derivatives that can overcome

existing resistance mechanisms in bacteria and fungi.

The continued exploration of the 5-phenylisoxazole scaffold, guided by a deep understanding

of its structure-activity relationships and mechanisms of action, holds immense promise for the

future of drug discovery and the development of innovative treatments for a wide range of

human diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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